(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride
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Overview
Description
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H8ClN3O2S It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1,2,4-triazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or bases to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
Chemistry
In chemistry, (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine
In the field of biology and medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 1,2,4-triazole exhibit cytotoxic activity against various cancer cell lines, making this compound a promising candidate for drug development .
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the production of advanced materials .
Mechanism of Action
The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active sites of enzymes such as aromatase, thereby disrupting their function and inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride include other 1,2,4-triazole derivatives, such as:
- 1,2,4-Triazole-3-thiol
- 1,2,4-Triazole-3-carboxylic acid
- 1,2,4-Triazole-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both the triazole ring and the methanesulfonyl chloride moiety provides it with distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C5H8ClN3O2S |
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Molecular Weight |
209.66 g/mol |
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-4-7-8-5(9(4)2)3-12(6,10)11/h3H2,1-2H3 |
InChI Key |
AFQHKNGMLRZTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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